8-Iodo-3-methoxyquinolin-2(1H)-one

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Researchers studying MAO-B in neurodegeneration require isoform-selective tool compounds to avoid confounding data from pan-MAO inhibitors. 8-Iodo-3-methoxyquinolin-2(1H)-one directly addresses this need: • Validated MAO-B IC50 of 17 μM with ~6-fold selectivity over MAO-A for unambiguous mechanistic studies. • The 8-iodo substituent enables superior Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) for systematic SAR library expansion. • ≥95% purity, global shipping available for medicinal chemistry and chemical biology programs.

Molecular Formula C10H8INO2
Molecular Weight 301.08 g/mol
Cat. No. B13679510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-3-methoxyquinolin-2(1H)-one
Molecular FormulaC10H8INO2
Molecular Weight301.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=CC=C2)I)NC1=O
InChIInChI=1S/C10H8INO2/c1-14-8-5-6-3-2-4-7(11)9(6)12-10(8)13/h2-5H,1H3,(H,12,13)
InChIKeyFMSQNGQVNMLAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodo-3-methoxyquinolin-2(1H)-one: Identity & Specifications


8-Iodo-3-methoxyquinolin-2(1H)-one is a halogenated heterocyclic compound belonging to the quinolin-2(1H)-one scaffold class . It is characterized by an iodine atom at the 8-position and a methoxy group at the 3-position of the quinolinone ring system . The compound has the molecular formula C10H8INO2, a molecular weight of 301.08 g/mol, and is identified by CAS Registry Number 1228009-46-8 . Physicochemical calculations indicate a topological polar surface area (tPSA) of 38.3 Ų and a calculated LogP (XLogP3) of 2.5, placing it within typical drug-like property space [1]. The quinolin-2(1H)-one scaffold is recognized as a privileged pharmacophore in modern drug discovery, appearing as a core motif in ion channel modulators, anticancer agents, and kinase inhibitors [2].

8-Iodo-3-methoxyquinolin-2(1H)-one: Non-Interchangeability


Generic substitution among quinolin-2(1H)-one analogs is scientifically unsupportable due to the profound impact of substitution pattern and halogen identity on both chemical reactivity and biological target engagement. The presence of a heavy iodine atom at the 8-position confers distinct physicochemical properties that differ fundamentally from non-iodinated or alternatively halogenated analogs [1]. Specifically, the carbon-iodine bond provides a uniquely reactive synthetic handle for palladium-catalyzed cross-coupling transformations such as Suzuki-Miyaura and Sonogashira reactions, enabling divergent access to compound libraries inaccessible from chloro- or bromo-analogs [1]. Furthermore, biological screening data reveal that subtle changes in halogen substitution pattern within the quinolinone scaffold produce marked differences in enzyme inhibitory profiles [2]. Procurement of a generic analog without verifying positional and halogen identity therefore carries substantial risk of synthetic failure and biological activity misattribution.

8-Iodo-3-methoxyquinolin-2(1H)-one Differentiation Evidence


MAO-B Inhibition vs. Structural Analogs

8-Iodo-3-methoxyquinolin-2(1H)-one demonstrates measurable inhibitory activity against recombinant human monoamine oxidase B (MAO-B) with an IC50 value of 1.70 × 10⁴ nM (17 μM) [1]. The assay employed insect cell membranes expressing human membrane-bound MAO-B and measured reduction in conversion of kynuramine to 4-hydroxyquinoline [1]. This activity, while modest in absolute potency, provides a validated starting point for medicinal chemistry optimization campaigns. For comparison, the non-iodinated parent scaffold 3-methoxyquinolin-2(1H)-one lacks this MAO-B activity annotation in the same assay system [2]. The 6-iodo positional isomer has been documented in distinct biological contexts including antimicrobial applications, but direct MAO-B activity for the 6-iodo analog has not been established in published datasets [3].

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

8-Iodo Synthetic Handle in Cross-Coupling

The carbon-iodine bond at the 8-position of the quinolinone scaffold confers superior reactivity in palladium-catalyzed cross-coupling reactions relative to carbon-bromine and carbon-chlorine analogs [1]. The lower bond dissociation energy of C-I (approximately 218 kJ/mol) compared to C-Br (285 kJ/mol) and C-Cl (327 kJ/mol) enables oxidative addition to Pd(0) catalysts under milder conditions and with faster kinetics [2]. This reactivity profile has been exploited in the preparation of 8,8′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one) via Suzuki-Miyaura coupling of 8-iodoquinolin-4(1H)-one with a BTZ bispinacol boronic ester, demonstrating the synthetic utility of 8-iodoquinolinone scaffolds in constructing complex π-conjugated materials [1]. The 8-iodo functionality in 8-iodo-3-methoxyquinolin-2(1H)-one provides an orthogonal synthetic handle that can be selectively addressed in the presence of the 3-methoxy group.

Medicinal Chemistry Cross-Coupling Synthetic Methodology

MAO-B vs. MAO-A Selectivity Profile

Comparative screening data reveal that 8-Iodo-3-methoxyquinolin-2(1H)-one exhibits differential inhibitory activity across MAO isoforms. Against recombinant human MAO-A, the compound shows substantially reduced potency with IC50 values reported as >1.00 × 10⁵ nM (>100 μM) [1]. In contrast, against MAO-B the compound demonstrates an IC50 of 1.70 × 10⁴ nM (17 μM), representing an approximately 6-fold selectivity window favoring MAO-B over MAO-A under comparable assay conditions [2]. This isoform selectivity, while modest, distinguishes 8-Iodo-3-methoxyquinolin-2(1H)-one from non-selective MAO inhibitors and provides a defined selectivity fingerprint that can guide structure-activity relationship (SAR) optimization efforts. The 3-methoxy substitution pattern may contribute to this selectivity profile, as documented SAR studies of quinolin-2-one derivatives indicate that substitution position influences receptor subtype engagement [3].

Enzyme Selectivity MAO Isoforms Neurodegeneration

Physicochemical Differentiation from Isomers

8-Iodo-3-methoxyquinolin-2(1H)-one possesses a distinct physicochemical profile that differentiates it from closely related analogs. The compound has a molecular weight of 301.08 g/mol, a topological polar surface area of 38.3 Ų, and a calculated LogP (XLogP3) of 2.5 [1]. For comparison, the non-iodinated 3-methoxyquinolin-2(1H)-one has a molecular weight of 175.19 g/mol and reduced lipophilicity [2]. The 3-iodo-8-methoxyquinoline positional isomer (CAS 1416801-74-5) has a molecular weight of 285.08 g/mol, differing in both mass and substitution geometry . The 4-hydroxy-8-iodoquinolin-2(1H)-one analog (CAS 1119450-58-6) has a molecular weight of 287.05 g/mol with a hydrogen bond donor at the 4-position absent in the target compound . These physicochemical differences translate to distinct solubility, permeability, and protein binding characteristics that materially affect biological assay outcomes and compound handling requirements.

Drug-likeness ADME Physicochemical Properties

8-Iodo-3-methoxyquinolin-2(1H)-one Research Applications


MAO-B Inhibitor SAR Optimization

Research programs investigating monoamine oxidase B (MAO-B) as a therapeutic target for neurodegenerative disorders including Parkinson's disease and Alzheimer's disease can utilize 8-Iodo-3-methoxyquinolin-2(1H)-one as a characterized starting point. The compound's documented MAO-B IC50 of 17 μM and approximately 6-fold selectivity over MAO-A provide a validated activity baseline against which structural modifications can be benchmarked [1]. The 8-iodo substituent enables systematic SAR exploration via cross-coupling diversification while the 3-methoxy group can be independently modified or retained as a conserved pharmacophore element.

Cross-Coupling Library Synthesis

The 8-iodo functionality in 8-Iodo-3-methoxyquinolin-2(1H)-one serves as a superior synthetic handle for Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Heck coupling reactions. The carbon-iodine bond enables oxidative addition to Pd(0) under milder conditions compared to bromo or chloro analogs [2]. This reactivity has been demonstrated in related 8-iodoquinolinone systems for constructing extended π-conjugated materials and biaryl architectures [2]. Medicinal chemistry groups conducting library synthesis can use this compound as a common intermediate for generating structurally diverse analog sets while maintaining the quinolin-2(1H)-one core scaffold.

Isoform-Selective Tool Compound Development

8-Iodo-3-methoxyquinolin-2(1H)-one is suitable for development as a tool compound for probing MAO-B function in cellular and biochemical assays. The compound's preferential inhibition of MAO-B (IC50 = 17 μM) over MAO-A (IC50 > 100 μM) provides a selectivity window that can be exploited in experiments requiring isoform-specific pharmacological modulation [3]. Unlike non-selective MAO inhibitors that confound interpretation of isoform-specific phenotypes, this compound's defined selectivity fingerprint supports more rigorous mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Iodo-3-methoxyquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.